Disperse Orange 31:1 is a synthetic organic compound classified as a disperse dye, primarily used in the textile industry for coloring synthetic fibers. This compound is characterized by its azo structure, which is common among many disperse dyes. The chemical structure allows for effective dyeing of polyester and nylon fabrics, providing vibrant and long-lasting colors. Disperse dyes, including Disperse Orange 31:1, are known for their low water solubility, making them suitable for application in dyeing processes that require high temperatures and pressures.
Disperse Orange 31:1 is sourced from chemical synthesis processes involving various organic compounds. It falls under the category of azo dyes, which are characterized by the presence of one or more azo groups (-N=N-). The specific classification of Disperse Orange 31:1 is reflected in its Chemical Abstracts Service number (CAS No. 61968-38-5), which uniquely identifies this compound within the vast array of chemical substances.
The synthesis of Disperse Orange 31:1 typically involves several key steps:
The synthesis may be optimized through various conditions such as temperature control, pH adjustments, and reaction time to enhance yield and purity. For instance, maintaining a low pH during the coupling reaction can significantly affect the yield and quality of the final product.
Disperse Orange 31:1 has a complex molecular structure that includes:
The structure features an azo linkage (-N=N-) connecting two aromatic rings, contributing to its dyeing properties.
The molecular structure can be represented in various forms including structural formulas and three-dimensional models that illustrate the spatial arrangement of atoms within the compound.
Disperse Orange 31:1 participates in several chemical reactions, primarily involving:
The stability of Disperse Orange 31:1 under varying pH levels and temperatures is crucial for its effectiveness as a dye. Understanding these reactions helps in optimizing dyeing processes and ensuring color fastness.
The mechanism by which Disperse Orange 31:1 imparts color to fabrics involves:
Studies indicate that factors such as temperature, time, and concentration significantly influence the efficiency of these processes.
Relevant data on toxicity indicate potential health risks associated with exposure to disperse dyes, necessitating appropriate safety measures during use.
Disperse Orange 31:1 finds extensive applications in various fields:
Disperse Orange 31 (DO31) is a monoazo-based synthetic dye characterized by the molecular formula C₁₉H₁₉N₅O₄ and a molecular weight of 381.39 g/mol [1] [3] [5]. Its structure integrates several key functional groups that govern its chromophoric and application properties:
The planar configuration facilitated by the azo linkage allows efficient π-electron delocalization, resulting in strong visible light absorption at 440–460 nm [7]. The combined electron-withdrawing (nitro) and electron-donating (alkylamine) groups create a push-pull system essential for its dye function [8].
Table 1: Key Molecular Identifiers of Disperse Orange 31
Property | Value |
---|---|
Molecular Formula | C₁₉H₁₉N₅O₄ |
Molecular Weight | 381.39 g/mol |
CAS Registry Numbers | 61968-38-5, 68391-42-4 |
Canonical SMILES | N#CCCN(CCOC(C)=O)C1=CC=C(/N=N/C2=CC=C(N+=O)C=C2)C=C1 |
Key Functional Groups | Azo, Nitro, Cyanoethyl, Ester |
The systematic IUPAC name for Disperse Orange 31 is 2-[N-(2-cyanoethyl)-4-[(4-nitrophenyl)diazenyl]anilino]ethyl acetate, reflecting its core aniline derivative, diazenyl linker, and ester/cyano substituents [7]. Two CAS registry numbers are associated with this compound:
Isomerism in DO31 primarily stems from:
DO31 is intrinsically hydrophobic, with solubility behavior defined by its azo and aromatic groups:
Table 2: Solubility of Disperse Orange 31 in Selected Solvents
Solvent | Polarity | Solubility (g/L) | Key Interactions |
---|---|---|---|
Water | High | <0.01 | None (insoluble) |
DMSO | High | 20–50 | Dipole-dipole |
Ethanol | Moderate | ∼5 | Hydrogen bonding |
Toluene | Low | <1 | Van der Waals |
DO31 exhibits high thermal resilience, consistent with industrial dyeing processes:
Table 3: Thermal Properties of Disperse Orange 31
Parameter | Value | Measurement Conditions |
---|---|---|
Boiling Point | 599.6°C | 760 mmHg |
Flash Point | 316.4°C | Standard |
Density | 1.24 g/cm³ | 25°C |
Vapor Pressure | 2.45 × 10⁻¹⁴ mmHg | 25°C |
UV-Vis Spectroscopy:
FTIR Spectroscopy:
NMR (Predicted):
Table 4: Characteristic Spectroscopic Bands of Disperse Orange 31
Technique | Signal Position | Assignment |
---|---|---|
UV-Vis | 440–460 nm | Azo π→π* transition |
FTIR | 1520 cm⁻¹ | -NO₂ asymmetric stretch |
FTIR | 2250 cm⁻¹ | -C≡N stretch |
¹H NMR (pred.) | δ 2.1 ppm | Acetate methyl group |
CAS No.: 1164-45-0
CAS No.: 53078-86-7
CAS No.: 24622-61-5
CAS No.: 13982-63-3
CAS No.: 13966-05-7
CAS No.: 13131-49-2